5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)-
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Overview
Description
2-Benzyl-4-phenyloxazol-5(4H)-one is an organic compound with the molecular formula C16H13NO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with benzoyl chloride to form N-benzylbenzamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of 2-Benzyl-4-phenyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.
Scientific Research Applications
2-Benzyl-4-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Another oxazole derivative with similar structural features but different chemical properties.
2-Benzyl-4,5-dihydrooxazole: Similar to 2-Benzyl-4-phenyloxazol-5(4H)-one but lacks the phenyl group at the 4-position.
2-Phenyl-4-methyloxazole: Contains a methyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
2-Benzyl-4-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60050-57-9 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-benzyl-4-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
CJGCTZPHUXFSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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